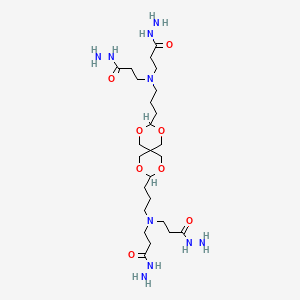
N,N'-(2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-diyldipropane-1,3-diyl)bis(N-(3-hydrazino-3-oxopropyl)-beta-alaninohydrazide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N,N’-(2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-diyldipropane-1,3-diyl)bis(N-(3-hydrazino-3-oxopropyl)-beta-alaninohydrazide)” is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. This compound features a spirocyclic core with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N,N’-(2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-diyldipropane-1,3-diyl)bis(N-(3-hydrazino-3-oxopropyl)-beta-alaninohydrazide)” typically involves multi-step organic synthesis. The key steps may include:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of the hydrazino and oxopropyl groups via nucleophilic substitution or addition reactions.
- Coupling of the beta-alaninohydrazide moieties through peptide bond formation.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Use of efficient catalysts to accelerate reaction rates.
- Implementation of purification techniques such as chromatography and recrystallization.
- Scale-up processes to produce the compound in large quantities.
化学反応の分析
Types of Reactions
“N,N’-(2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-diyldipropane-1,3-diyl)bis(N-(3-hydrazino-3-oxopropyl)-beta-alaninohydrazide)” can undergo various chemical reactions, including:
Oxidation: The hydrazino groups can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The oxopropyl groups can be reduced to alcohols or amines.
Substitution: The spirocyclic core can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield azo compounds.
- Reduction may produce alcohols or amines.
- Substitution reactions can introduce various functional groups into the spirocyclic core.
科学的研究の応用
Chemistry
In chemistry, “N,N’-(2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-diyldipropane-1,3-diyl)bis(N-(3-hydrazino-3-oxopropyl)-beta-alaninohydrazide)” can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may serve as a probe or ligand for studying enzyme interactions and protein binding. Its hydrazino groups can form covalent bonds with specific amino acid residues in proteins.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of hydrazino and oxopropyl groups suggests possible activity as an enzyme inhibitor or drug candidate.
Industry
In industrial applications, this compound may be used in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of “N,N’-(2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-diyldipropane-1,3-diyl)bis(N-(3-hydrazino-3-oxopropyl)-beta-alaninohydrazide)” depends on its specific application. For example:
- As an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity.
- As a drug candidate, it may interact with specific molecular targets, such as receptors or ion channels, to exert its therapeutic effects.
類似化合物との比較
Similar Compounds
N,N’-(2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-diyldipropane-1,3-diyl)bis(N-(3-hydrazino-3-oxopropyl)-beta-alaninohydrazide): can be compared with other spirocyclic compounds with similar functional groups, such as:
Uniqueness
The uniqueness of “N,N’-(2,4,8,10-Tetraoxaspiro(55)undecane-3,9-diyldipropane-1,3-diyl)bis(N-(3-hydrazino-3-oxopropyl)-beta-alaninohydrazide)” lies in its combination of a spirocyclic core with multiple hydrazino and oxopropyl groups
特性
CAS番号 |
94291-94-8 |
|---|---|
分子式 |
C25H50N10O8 |
分子量 |
618.7 g/mol |
IUPAC名 |
3-[3-[3-[3-[bis(3-hydrazinyl-3-oxopropyl)amino]propyl]-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]propyl-(3-hydrazinyl-3-oxopropyl)amino]propanehydrazide |
InChI |
InChI=1S/C25H50N10O8/c26-30-19(36)5-11-34(12-6-20(37)31-27)9-1-3-23-40-15-25(16-41-23)17-42-24(43-18-25)4-2-10-35(13-7-21(38)32-28)14-8-22(39)33-29/h23-24H,1-18,26-29H2,(H,30,36)(H,31,37)(H,32,38)(H,33,39) |
InChIキー |
HURKJUXBPGMIHC-UHFFFAOYSA-N |
正規SMILES |
C1C2(COC(O1)CCCN(CCC(=O)NN)CCC(=O)NN)COC(OC2)CCCN(CCC(=O)NN)CCC(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


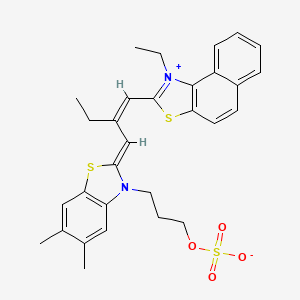
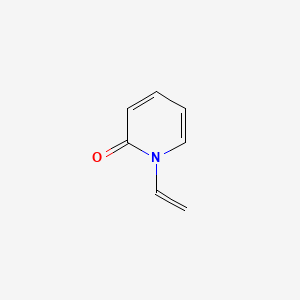

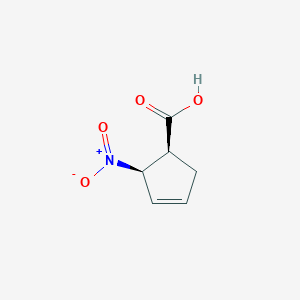
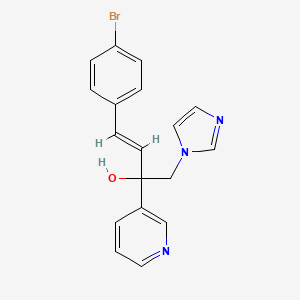

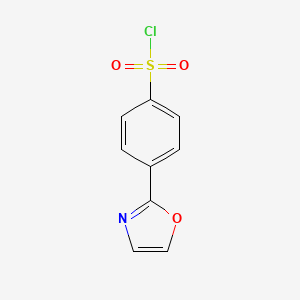
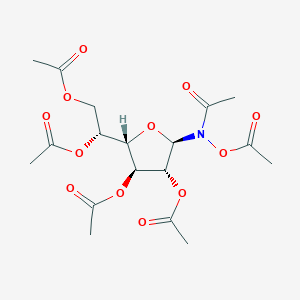
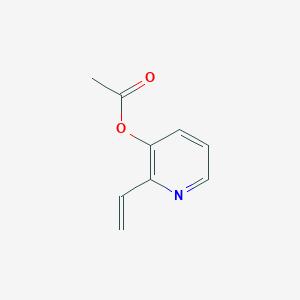
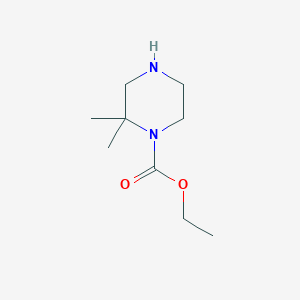
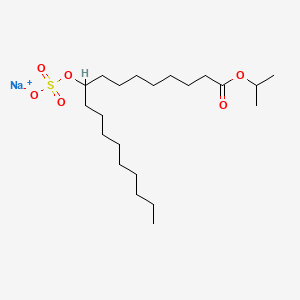
![Butanoic acid,2-ethyl-2-methyl-,1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenylester,[1s-[1a,3a,7b,8b(2s*,4s*),8ab]]-(9ci)](/img/structure/B13790821.png)
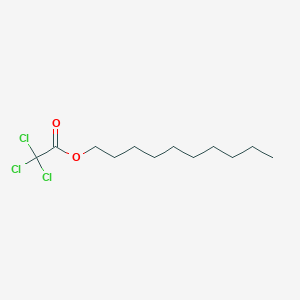
![2-Naphthalenecarboxylic acid, 3-methoxy-, 1-[(3-methoxy-2-naphthalenyl)carbonyl]hydrazide](/img/structure/B13790836.png)
